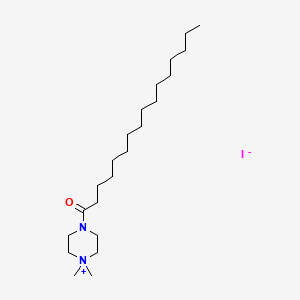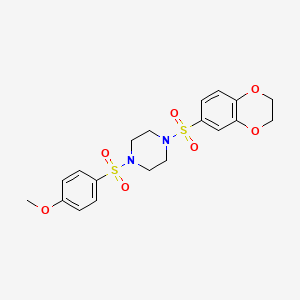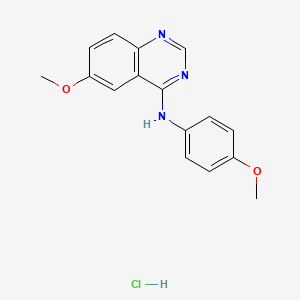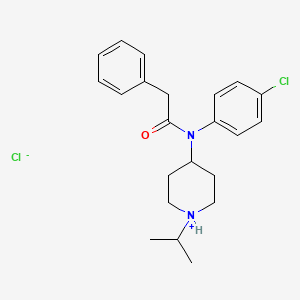![molecular formula C13H12Cl3N5O B1663860 3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride CAS No. 899431-18-6](/img/structure/B1663860.png)
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-438079 hydrochloride hydrate is an organic molecular entity.
Mechanism of Action
Target of Action
A 438079 hydrochloride is a potent, competitive, and selective antagonist of the P2X7 purinergic receptor . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in the function of immune cells .
Mode of Action
The compound interacts with the P2X7 receptor, inhibiting the influx of calcium ions in the human recombinant P2X7 cell line .
Biochemical Pathways
The p2x7 receptor, which is the target of this compound, is known to be involved in various cellular processes, including inflammation and apoptosis . By inhibiting the P2X7 receptor, A 438079 hydrochloride could potentially affect these processes.
Pharmacokinetics
It is soluble in dmso and water , which may influence its bioavailability.
Result of Action
A 438079 hydrochloride has been shown to possess antinociceptive activity in models of neuropathic pain in vivo . This suggests that it may have potential therapeutic applications in the treatment of pain conditions. Additionally, it has been found to inhibit methamphetamine-induced microglial migration and phagocytosis in vitro .
Biochemical Analysis
Biochemical Properties
A 438079 hydrochloride interacts with the P2X7 purinergic receptor, a type of ATP-gated ion channel . It acts as a competitive antagonist, binding to the receptor and preventing its activation by ATP . This interaction can influence various biochemical reactions within the cell, particularly those involving calcium signaling .
Cellular Effects
The effects of A 438079 hydrochloride on cells are largely due to its antagonistic action on the P2X7 receptor . By inhibiting this receptor, A 438079 hydrochloride can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit methamphetamine-induced microglial migration and phagocytosis .
Molecular Mechanism
The molecular mechanism of A 438079 hydrochloride involves its binding to the P2X7 receptor, preventing the receptor’s activation by ATP . This can lead to changes in gene expression and cellular function, as the P2X7 receptor is involved in a variety of cellular processes .
Temporal Effects in Laboratory Settings
The effects of A 438079 hydrochloride can change over time in laboratory settings . For example, it has been shown to decrease the levels of various oxidative stress markers in septic rats over time .
Dosage Effects in Animal Models
In animal models, the effects of A 438079 hydrochloride can vary with different dosages . For example, it has been shown to reduce pathological nociception in models of neuropathic pain .
Metabolic Pathways
Given its role as a P2X7 receptor antagonist, it may influence pathways involving ATP and calcium signaling .
Transport and Distribution
Given its role as a P2X7 receptor antagonist, it is likely to be distributed wherever P2X7 receptors are present .
Subcellular Localization
Given its role as a P2X7 receptor antagonist, it is likely to be localized wherever P2X7 receptors are present, including the cell membrane .
Properties
CAS No. |
899431-18-6 |
|---|---|
Molecular Formula |
C13H12Cl3N5O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C13H9Cl2N5.ClH.H2O/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;;/h1-7H,8H2;1H;1H2 |
InChI Key |
ZHFJJBAKSROKNO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.O.Cl |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)








![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)
